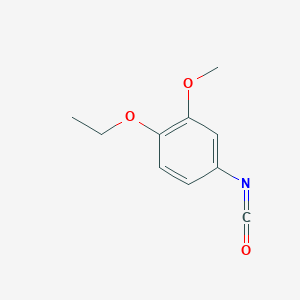
1-Ethoxy-4-isocyanato-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-4-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state, a melting point of approximately 43.15°C, and a boiling point of around 285.9°C at 760 mmHg .
准备方法
The synthesis of 1-Ethoxy-4-isocyanato-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring
化学反应分析
1-Ethoxy-4-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
科学研究应用
1-Ethoxy-4-isocyanato-2-methoxybenzene is primarily used in scientific research, particularly in the field of proteomics Its unique chemical properties make it a valuable tool for studying protein interactions and modifications
作用机制
The mechanism of action for 1-Ethoxy-4-isocyanato-2-methoxybenzene involves its ability to act as an electrophile in aromatic substitution reactions . The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate that undergoes deprotonation to yield the substituted product . This mechanism is crucial for its reactivity and applications in research.
相似化合物的比较
1-Ethoxy-4-isocyanato-2-methoxybenzene can be compared to other benzene derivatives that undergo electrophilic aromatic substitution reactions. Similar compounds include:
1-Ethoxy-4-nitrobenzene: This compound also undergoes electrophilic aromatic substitution but has different reactivity due to the presence of the nitro group.
1-Methoxy-4-isocyanatobenzene: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.
1-Ethoxy-2-methoxybenzene: Lacks the isocyanato group, which significantly alters its chemical properties and reactivity.
生物活性
1-Ethoxy-4-isocyanato-2-methoxybenzene, also known as a derivative of methoxy-substituted isocyanates, has gained attention in recent years for its potential biological activities. This compound is characterized by the presence of an ethoxy group, an isocyanate functional group, and a methoxy substituent on a benzene ring, which may contribute to its reactivity and biological interactions.
The molecular formula for this compound is C_10H_11N_2O_3. Its structure can be represented as follows:
This compound can undergo various chemical reactions, including nucleophilic attack due to the electrophilic nature of the isocyanate group, which can lead to the formation of carbamates or ureas when reacted with nucleophiles such as amines or alcohols.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several pathogenic bacteria, including strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that it induces apoptosis through the activation of caspase pathways.
Case Study:
A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased levels of apoptotic cells.
Endocrine Disruption Potential
According to data from PubChem, there are indications that this compound may exhibit endocrine-disrupting properties. This is particularly relevant in the context of environmental exposure and potential impacts on human health. Further studies are required to elucidate its effects on hormonal pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Antimicrobial Action: The isocyanate group likely interacts with amino acids in bacterial proteins, leading to functional impairment.
- Anticancer Mechanism: The compound may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Endocrine Activity: Potential interactions with estrogen receptors have been suggested but need further validation through receptor binding assays.
属性
IUPAC Name |
1-ethoxy-4-isocyanato-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPTCZQJWWAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














